Cas no 1888968-03-3 (2-(chloromethyl)-4-ethyl-1H-imidazole)

2-(Chloromethyl)-4-ethyl-1H-imidazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and an ethyl substituent on the imidazole ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group enables facile functionalization through nucleophilic substitution, while the ethyl group can influence electronic and steric properties. Its imidazole core contributes to coordination chemistry and biological activity, making it useful in ligand design and medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactivity. Proper storage and handling are essential to maintain stability.
2-(chloromethyl)-4-ethyl-1H-imidazole structure
1888968-03-3 structure
Product name:2-(chloromethyl)-4-ethyl-1H-imidazole
CAS No:1888968-03-3
MF:C6H9ClN2
MW:144.602060079575
CID:6507868
PubChem ID:57099327

2-(chloromethyl)-4-ethyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-4-ethyl-1H-imidazole
    • 1888968-03-3
    • EN300-1268005
    • Inchi: 1S/C6H9ClN2/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3,(H,8,9)
    • InChI Key: RXJUHARQQUPWGG-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=C(CC)N1

Computed Properties

  • Exact Mass: 144.0454260g/mol
  • Monoisotopic Mass: 144.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 28.7Ų

2-(chloromethyl)-4-ethyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1268005-0.25g
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
0.25g
$1366.0 2023-05-23
Enamine
EN300-1268005-10.0g
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
10g
$6390.0 2023-05-23
Enamine
EN300-3627415-10000mg
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
10000mg
$6390.0 2023-10-02
Enamine
EN300-3627415-50mg
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
50mg
$1247.0 2023-10-02
Enamine
EN300-3627415-100mg
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
100mg
$1307.0 2023-10-02
Enamine
EN300-3627415-500mg
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
500mg
$1426.0 2023-10-02
Enamine
EN300-3627415-2500mg
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
2500mg
$2912.0 2023-10-02
Enamine
EN300-3627415-1000mg
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
1000mg
$1485.0 2023-10-02
Enamine
EN300-1268005-2.5g
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
2.5g
$2912.0 2023-05-23
Enamine
EN300-1268005-5.0g
2-(chloromethyl)-4-ethyl-1H-imidazole
1888968-03-3
5g
$4309.0 2023-05-23

Additional information on 2-(chloromethyl)-4-ethyl-1H-imidazole

Comprehensive Overview of 2-(Chloromethyl)-4-ethyl-1H-imidazole (CAS No. 1888968-03-3)

2-(Chloromethyl)-4-ethyl-1H-imidazole (CAS No. 1888968-03-3) is a specialized imidazole derivative with significant applications in pharmaceutical and agrochemical research. This compound features a chloromethyl group at the 2-position and an ethyl substituent at the 4-position of the imidazole ring, making it a versatile intermediate for synthesizing more complex molecules. Its unique structure has attracted attention in drug discovery, particularly for targeting enzymes and receptors involved in inflammatory and metabolic pathways.

The growing interest in imidazole-based compounds stems from their broad biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are actively exploring 2-(chloromethyl)-4-ethyl-1H-imidazole as a building block for small molecule therapeutics, especially in the context of personalized medicine and targeted drug delivery. Recent studies highlight its potential in modulating protein-protein interactions, a hot topic in biopharmaceutical innovation.

From a synthetic chemistry perspective, the chloromethyl moiety in this compound offers excellent reactivity for further functionalization, enabling the creation of diverse heterocyclic scaffolds. This aligns with the current trend toward green chemistry and atom-economical synthesis, as it reduces waste generation during multi-step reactions. Industry professionals frequently search for high-purity imidazole derivatives like this compound to optimize catalytic processes and improve reaction yields.

In material science, 2-(chloromethyl)-4-ethyl-1H-imidazole has shown promise in developing advanced polymers with tunable thermal and mechanical properties. Its incorporation into coordination polymers has been investigated for gas storage applications, addressing the global demand for clean energy solutions. The compound's ability to form stable complexes with transition metals makes it valuable for designing molecular sensors and catalysts.

Quality control of CAS No. 1888968-03-3 is critical for research applications, with HPLC and NMR being the preferred analytical techniques. The pharmaceutical industry emphasizes structure-activity relationship studies using this compound to develop next-generation bioactive molecules. Recent patent literature reveals innovative uses in bioconjugation chemistry, particularly for creating antibody-drug conjugates (ADCs), a rapidly growing segment in oncology therapeutics.

Environmental considerations surrounding chloromethyl-containing compounds have led to improved handling protocols and sustainable synthesis methods. Researchers are investigating biodegradable alternatives and green solvents for reactions involving this intermediate. These developments respond to the increasing focus on ESG (Environmental, Social, and Governance) principles in chemical manufacturing.

The global market for imidazole derivatives continues to expand, driven by demand from the pharmaceutical and electronics industries. 2-(Chloromethyl)-4-ethyl-1H-imidazole occupies a niche position in this market, with suppliers offering custom scale-up synthesis services to meet research needs. Analytical data sheets for this compound typically include detailed information about stability under various conditions and compatibility with common reagents.

Future research directions for CAS No. 1888968-03-3 may explore its potential in metal-organic frameworks (MOFs) for carbon capture applications or as a precursor for photoactive materials in organic electronics. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to advanced material design.

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